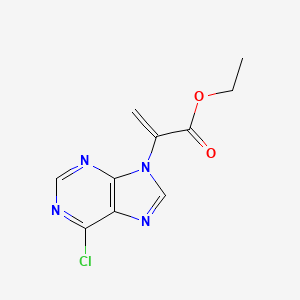
Ethyl 2-(6-chloro-9H-purin-9-YL)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate is a chemical compound with the molecular formula C9H9ClN4O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate typically involves the reaction of 6-chloropurine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Biology: The compound can be used in studies related to DNA and RNA interactions due to its purine structure.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate is primarily related to its ability to interact with biological molecules, such as nucleic acids and proteins. The purine ring can form hydrogen bonds and π-π interactions with DNA and RNA bases, potentially affecting their structure and function. Additionally, the acrylate group can undergo Michael addition reactions with nucleophiles, leading to covalent modifications of biomolecules.
Comparison with Similar Compounds
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate can be compared with other similar compounds, such as:
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate: This compound has an additional chlorine atom, which can influence its reactivity and biological activity.
Ethyl (6-chloro-9H-purin-9-yl)acetate:
The uniqueness of this compound lies in its combination of the purine ring and the acrylate group, providing a versatile scaffold for various chemical modifications and applications.
Properties
Molecular Formula |
C10H9ClN4O2 |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
ethyl 2-(6-chloropurin-9-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9ClN4O2/c1-3-17-10(16)6(2)15-5-14-7-8(11)12-4-13-9(7)15/h4-5H,2-3H2,1H3 |
InChI Key |
GGFRQBIDXYSZRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)N1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















